4-Bromo-2,3,5,6-tetrafluorobenzylchloride
Overview
Description
4-Bromo-2,3,5,6-tetrafluorobenzylchloride is a halogenated aromatic compound with the molecular formula C7H2BrClF4. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a highly reactive and versatile chemical in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzylchloride typically involves the halogenation of tetrafluorobenzyl compounds. One common method is the bromination of 2,3,5,6-tetrafluorobenzyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of tetrafluorobenzyl derivatives.
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluorobenzylchloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs and diagnostic agents.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorobenzylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms also participate in various substitution and elimination reactions, facilitating the formation of diverse chemical products .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoroaniline: Similar structure but with an amino group instead of a benzyl chloride group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a benzyl chloride group.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a pentafluorobenzyl group instead of a tetrafluorobenzyl group.
Uniqueness
4-Bromo-2,3,5,6-tetrafluorobenzylchloride is unique due to its combination of bromine, chlorine, and multiple fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-3-6(12)4(10)2(1-9)5(11)7(3)13/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZGGKMTLJXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590720 | |
Record name | 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-54-6 | |
Record name | 1-Bromo-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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